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Compound of Interest

Compound Name: 2-Fluoro-4-isopropoxybenzoic acid

Cat. No.: B1304782 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-
isopropoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 2-
Fluoro-4-isopropoxybenzoic acid, with a primary focus on its molecular weight. This

document is intended for researchers, scientists, and professionals in the field of drug

development who require precise information for their work.

Introduction
2-Fluoro-4-isopropoxybenzoic acid is a fluorinated aromatic carboxylic acid. Its chemical

structure, featuring a fluorine atom, an isopropoxy group, and a carboxylic acid moiety on a

benzene ring, makes it a valuable building block in medicinal chemistry and materials science.

The precise molecular weight and other physicochemical characteristics are fundamental for its

application in synthesis, analytical testing, and formulation development.

Physicochemical Properties
The key quantitative data for 2-Fluoro-4-isopropoxybenzoic acid are summarized in the table

below. These properties are critical for predicting the behavior of the compound in various

chemical and biological systems.
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Property Value Source

Molecular Weight 198.19 g/mol [1][2]

Molecular Formula C₁₀H₁₁FO₃ [1][2]

CAS Number 289039-81-2 [1][2]

Boiling Point (Predicted) 281.1 ± 20.0 °C [3]

Density (Predicted) 1.211 ± 0.06 g/cm³ [3]

pKa (Predicted) 3.72 ± 0.10 [3]

Experimental and Computational Protocols
Synthesis of 2-Fluoro-4-isopropoxybenzoic Acid
A plausible synthetic route to 2-Fluoro-4-isopropoxybenzoic acid can be adapted from

procedures for similar fluorinated benzoic acids. A common method involves the alkylation of a

di-substituted phenol followed by oxidation or carboxylation.

Protocol for Synthesis:

Alkylation: 2-Fluoro-4-hydroxybenzoic acid is treated with 2-bromopropane in the presence

of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide

(DMF). The reaction mixture is heated to facilitate the Williamson ether synthesis, yielding

the isopropyl ether.

Work-up and Purification: After the reaction is complete, the mixture is cooled, diluted with

water, and acidified. The product is then extracted with an organic solvent, such as ethyl

acetate. The organic layer is washed, dried, and concentrated under reduced pressure. The

crude product can be purified by recrystallization or column chromatography.

Determination of Molecular Weight
3.2.1. Computational Method

The molecular weight of a compound can be calculated from its molecular formula by summing

the atomic weights of the constituent atoms.[4][5]
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Protocol for Calculation:

Identify the Molecular Formula: The molecular formula for 2-Fluoro-4-isopropoxybenzoic
acid is C₁₀H₁₁FO₃.[1][2]

Determine Atomic Weights: Obtain the atomic weights of carbon (C), hydrogen (H), fluorine

(F), and oxygen (O) from the periodic table.

Calculate Molecular Weight:

(10 × Atomic Weight of C) + (11 × Atomic Weight of H) + (1 × Atomic Weight of F) + (3 ×

Atomic Weight of O)

(10 × 12.011) + (11 × 1.008) + (1 × 18.998) + (3 × 15.999) = 198.19 g/mol

3.2.2. Experimental Method: Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge

ratio of ions and is a highly accurate method for determining the molecular weight of a

compound.[4][6]

Protocol for Mass Spectrometry Analysis:

Sample Preparation: A dilute solution of 2-Fluoro-4-isopropoxybenzoic acid is prepared in

a suitable volatile solvent, such as methanol or acetonitrile.

Ionization: The sample is introduced into the mass spectrometer and ionized. Electrospray

ionization (ESI) is a common technique for this type of molecule.

Mass Analysis: The resulting ions are separated in a mass analyzer based on their mass-to-

charge ratio.

Detection: The detector records the abundance of each ion, generating a mass spectrum.

The molecular weight is determined from the peak corresponding to the molecular ion.

Workflow and Logical Relationships
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The following diagrams illustrate the logical workflow for the determination of the molecular

weight of 2-Fluoro-4-isopropoxybenzoic acid.

Computational Workflow

Start: Known Chemical Structure

Determine Molecular Formula
(C10H11FO3)

Obtain Atomic Weights
(C, H, F, O)

Calculate Sum of Atomic Weights

Result: Calculated Molecular Weight
(198.19 g/mol)

Click to download full resolution via product page

Computational Molecular Weight Determination Workflow
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Experimental Workflow (Mass Spectrometry)

Start: Purified Sample of
2-Fluoro-4-isopropoxybenzoic acid

Sample Preparation
(Dissolve in suitable solvent)

Ionization
(e.g., Electrospray Ionization - ESI)

Mass Analysis
(Separation by m/z ratio)

Detection

Result: Experimental Molecular Weight

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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